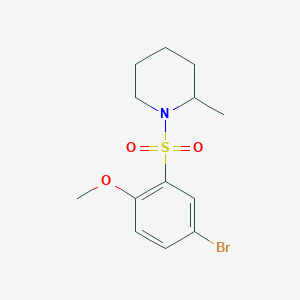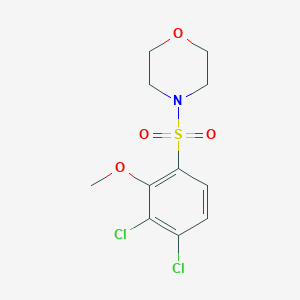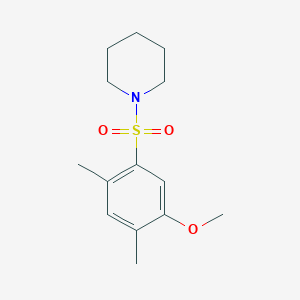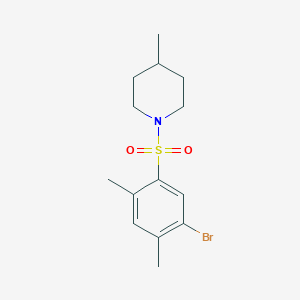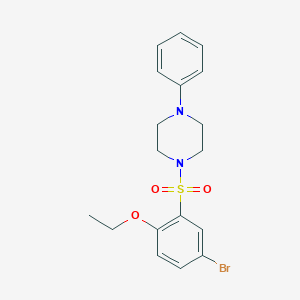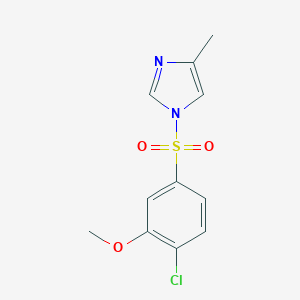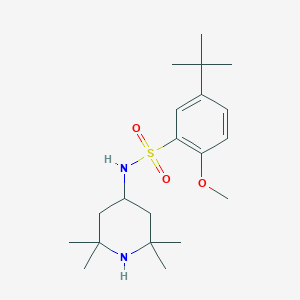
5-tert-butyl-2-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-tert-butyl-2-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide is an important chemical compound that has been extensively researched for its potential applications in the field of medicine. This compound is commonly referred to as TBS-355 and has been found to exhibit a wide range of biochemical and physiological effects that make it a promising candidate for various medical applications.
科学的研究の応用
Environmental Behavior and Fate of Synthetic Phenolic Antioxidants
Synthetic phenolic antioxidants (SPAs), sharing structural motifs with the compound , are extensively studied for their environmental occurrence, fate, and human exposure. SPAs like 2,6-di-tert-butyl-4-methylphenol (BHT) and their transformation products have been detected in various environmental matrices and human tissues. Their widespread use in industrial and consumer products raises concerns about their potential toxicity, including hepatic toxicity and endocrine-disrupting effects. Future research directions include developing SPAs with lower toxicity and environmental persistence (Liu & Mabury, 2020).
Decomposition of Organic Pollutants
The decomposition of methyl tert-butyl ether (MTBE) by adding hydrogen in a cold plasma reactor illustrates the potential of advanced oxidation processes in mitigating pollution from organic compounds. This approach, which could be relevant for compounds with similar stability and environmental concerns, demonstrates the feasibility of using radio frequency (RF) plasma reactors for environmental remediation (Hsieh et al., 2011).
Application in Membrane Technology for Purification
The use of polymer membranes for the purification of fuel additives, specifically the separation of methanol/MTBE mixtures via pervaporation, highlights the importance of material science in environmental technology. Research focusing on poly(vinyl alcohol), cellulose acetate, and polyheteroarylenes for membrane fabrication could offer insights into the development of new materials for separating complex mixtures, potentially including those involving similar compounds (Pulyalina et al., 2020).
Environmental Impact of UV Filters
The environmental behavior and toxicological effects of UV filters such as ethylhexyl methoxycinnamate (EHMC) and butyl methoxydibenzoylmethane (BMDM) on aquatic ecosystems indicate the potential ecological risks associated with the widespread use of organic compounds in consumer products. These studies underscore the importance of assessing the environmental fate and biological impacts of synthetic compounds, including those with functional similarities (da Silva et al., 2021).
Insights into Etherification Processes
The critical review of various mechanisms for the etherification of glycerol provides valuable insights into the chemistry of ether formation, which is relevant to understanding the reactivity and potential applications of ethers in industrial chemistry. This includes the formation of mono-, di-, and tri-ethers, highlighting the complexity and versatility of etherification reactions (Palanychamy et al., 2022).
特性
IUPAC Name |
5-tert-butyl-2-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34N2O3S/c1-18(2,3)14-9-10-16(25-8)17(11-14)26(23,24)21-15-12-19(4,5)22-20(6,7)13-15/h9-11,15,21-22H,12-13H2,1-8H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJIHQJSNNMJNOB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NS(=O)(=O)C2=C(C=CC(=C2)C(C)(C)C)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(2,4-dimethylphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B345272.png)
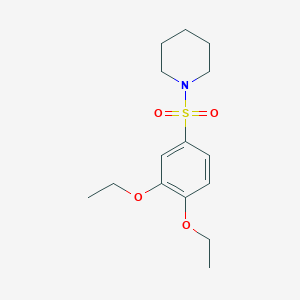

![Ethyl 4-[(4-iodophenyl)sulfonyl]piperazinecarboxylate](/img/structure/B345275.png)
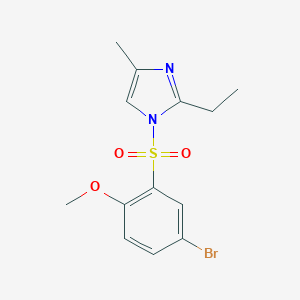
![1-((5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole](/img/structure/B345281.png)
